3-(Aminomethyl)-2-methylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-2-methylcyclopentan-1-ol is an organic compound with a cyclopentane ring substituted with an aminomethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-methylcyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methylcyclopentanone with formaldehyde and ammonia, followed by reduction. The reaction conditions typically include:
Starting Materials: 2-methylcyclopentanone, formaldehyde, ammonia.
Reaction Conditions: The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-2-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 3-(Aminomethyl)-2-methylcyclopentanone.
Reduction: Formation of various amine derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
3-(Aminomethyl)-2-methylcyclopentan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-2-methylcyclopentan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-2-methylcyclohexan-1-ol: Similar structure but with a cyclohexane ring.
3-(Aminomethyl)-2-methylcyclopentanol: Similar structure but with different substitution patterns.
2-(Aminomethyl)-3-methylcyclopentan-1-ol: Isomer with different positioning of the substituents.
Uniqueness
3-(Aminomethyl)-2-methylcyclopentan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an aminomethyl group and a hydroxyl group on a cyclopentane ring makes it a versatile compound for various applications.
Biological Activity
3-(Aminomethyl)-2-methylcyclopentan-1-ol, also known as its hydrochloride form, is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis, and applications in various fields.
Chemical Structure and Properties
The compound features a cyclopentane ring with an aminomethyl group and a hydroxyl group, contributing to its reactivity and biological activity. Its molecular formula is C_6H_{13}NO, with a molecular weight of approximately 151.65 g/mol. The presence of both functional groups allows for diverse chemical interactions, particularly in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules through hydrogen bonding and electrostatic interactions. The hydroxyl group enhances these interactions, suggesting potential therapeutic applications. Research indicates that the compound may influence protein functions by forming stable complexes with target molecules.
Interaction Studies
Studies have shown that the aminomethyl group can engage in nucleophilic substitution reactions, while the hydroxyl group can participate in hydrogen bonding with proteins and enzymes. This dual functionality is crucial for its pharmacological profile, making it a candidate for further development in drug discovery.
Biological Activity and Applications
The compound has been investigated for its potential applications across several domains:
- Medicinal Chemistry : Research has indicated that this compound may serve as a scaffold for developing new therapeutic agents. Its ability to form hydrogen bonds enhances its binding affinity to various protein targets, which is essential for drug design.
- Pharmacological Research : The compound's interaction with specific molecular targets has been studied extensively. For instance, it has been evaluated for its effects on viral proteins, which could lead to novel antiviral therapies .
Synthesis
This compound is typically synthesized through a Mannich reaction involving 2-methylcyclopentanone, formaldehyde, and ammonium chloride under aqueous conditions. This method allows for the formation of the desired aminomethyl derivative efficiently. Optimization of reaction conditions such as temperature and reactant concentrations is crucial for scaling up production in industrial settings.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Characteristics |
---|---|
3-(Aminomethyl)cyclopentanol | Lacks the hydrochloride salt; similar aminomethyl group |
2-Methylcyclopentanone | Ketone derivative without the aminomethyl group |
3-(Hydroxymethyl)-2-methylcyclopentane | Contains a hydroxymethyl group instead of aminomethyl |
This table highlights how this compound's unique combination of functional groups contributes to its distinct biological activity compared to other compounds.
Case Studies and Research Findings
Recent studies have focused on the pharmacological implications of this compound:
- Antiviral Activity : Research has explored its potential as an inhibitor targeting viral proteins associated with diseases such as SARS-CoV-2. The compound's ability to form stable interactions with viral macrodomain proteins may lead to effective antiviral agents .
- Binding Affinity Studies : Various studies have utilized techniques such as X-ray crystallography to assess the binding affinities of this compound with different protein targets. These investigations are critical for understanding its mechanism of action and optimizing its therapeutic potential .
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
3-(aminomethyl)-2-methylcyclopentan-1-ol |
InChI |
InChI=1S/C7H15NO/c1-5-6(4-8)2-3-7(5)9/h5-7,9H,2-4,8H2,1H3 |
InChI Key |
OCONBKDZIPAJCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCC1O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.